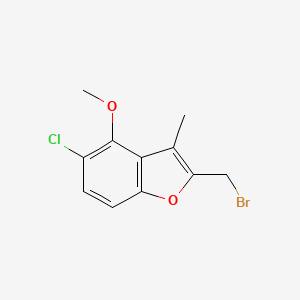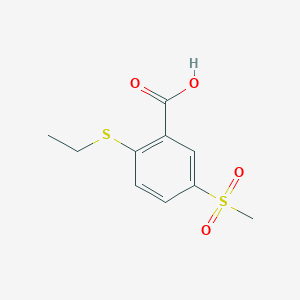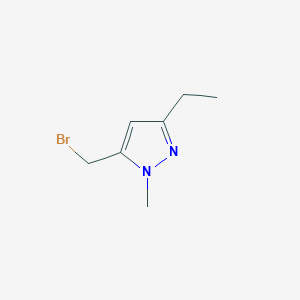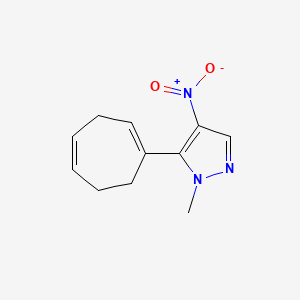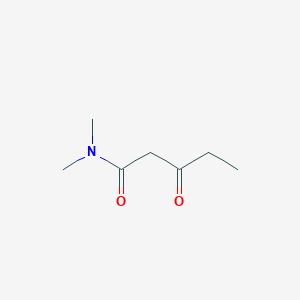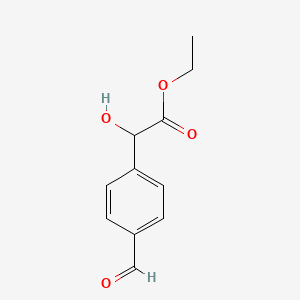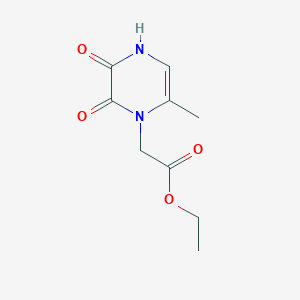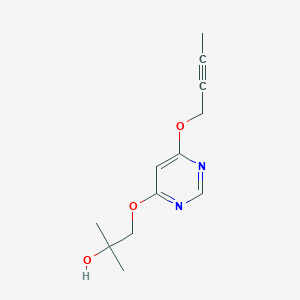![molecular formula C15H26O2Si B8392238 3-{4-[(tert-butyldimethylsilyl)oxy]phenyl}propan-1-ol](/img/structure/B8392238.png)
3-{4-[(tert-butyldimethylsilyl)oxy]phenyl}propan-1-ol
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-{4-[(tert-butyldimethylsilyl)oxy]phenyl}propan-1-ol is an organic compound characterized by the presence of a tert-butyldimethylsiloxy group attached to a phenyl ring, which is further connected to a propanol chain
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-{4-[(tert-butyldimethylsilyl)oxy]phenyl}propan-1-ol typically involves the protection of phenolic hydroxyl groups using tert-butyldimethylsilyl chloride (TBDMS-Cl) in the presence of a base such as imidazole or triethylamine. The reaction is carried out in an anhydrous solvent like dichloromethane or tetrahydrofuran (THF) under inert atmosphere conditions to prevent moisture interference .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general approach involves scaling up the laboratory synthesis procedures with appropriate modifications to ensure safety, efficiency, and cost-effectiveness.
化学反应分析
Types of Reactions
3-{4-[(tert-butyldimethylsilyl)oxy]phenyl}propan-1-ol can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form the corresponding ketone or aldehyde.
Reduction: The compound can be reduced to form the corresponding alkane.
Substitution: The tert-butyldimethylsiloxy group can be substituted with other functional groups under suitable conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include pyridinium chlorochromate (PCC) and Jones reagent.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Reagents like tetrabutylammonium fluoride (TBAF) can be used to remove the silyl protecting group.
Major Products
Oxidation: Formation of 3-[4-(tert-Butyldimethylsiloxy)phenyl]propanal or 3-[4-(tert-Butyldimethylsiloxy)phenyl]propanone.
Reduction: Formation of 3-[4-(tert-Butyldimethylsiloxy)phenyl]propane.
Substitution: Formation of various derivatives depending on the substituent introduced.
科学研究应用
3-{4-[(tert-butyldimethylsilyl)oxy]phenyl}propan-1-ol has several applications in scientific research:
Chemistry: Used as an intermediate in organic synthesis and as a protecting group for phenols.
Biology: Potential use in the study of enzyme-substrate interactions and as a probe in biochemical assays.
Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
作用机制
The mechanism of action of 3-{4-[(tert-butyldimethylsilyl)oxy]phenyl}propan-1-ol involves its interaction with specific molecular targets and pathways. The tert-butyldimethylsiloxy group provides steric protection, allowing selective reactions at other functional sites. The phenyl ring can participate in π-π interactions, while the hydroxyl group can form hydrogen bonds, influencing the compound’s reactivity and binding properties .
相似化合物的比较
Similar Compounds
- 3-(tert-Butyldimethylsilyloxy)phenylboronic acid
- 4-(tert-Butyldimethylsiloxy)benzaldehyde
- 4-(tert-Butyldimethylsiloxy)phenol
Uniqueness
3-{4-[(tert-butyldimethylsilyl)oxy]phenyl}propan-1-ol is unique due to its combination of a silyl-protected phenol and a propanol chain. This structure provides a balance of stability and reactivity, making it a versatile intermediate in organic synthesis and a valuable tool in various research applications .
属性
分子式 |
C15H26O2Si |
|---|---|
分子量 |
266.45 g/mol |
IUPAC 名称 |
3-[4-[tert-butyl(dimethyl)silyl]oxyphenyl]propan-1-ol |
InChI |
InChI=1S/C15H26O2Si/c1-15(2,3)18(4,5)17-14-10-8-13(9-11-14)7-6-12-16/h8-11,16H,6-7,12H2,1-5H3 |
InChI 键 |
ZBLHGNRMPBIODS-UHFFFAOYSA-N |
规范 SMILES |
CC(C)(C)[Si](C)(C)OC1=CC=C(C=C1)CCCO |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


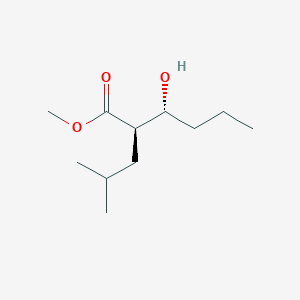
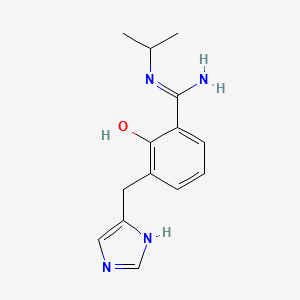
![8-(2-Azido-1-hydroxyethyl)-5-(benzyloxy)-2H-benzo[b][1,4]oxazin-3(4H)-one](/img/structure/B8392164.png)
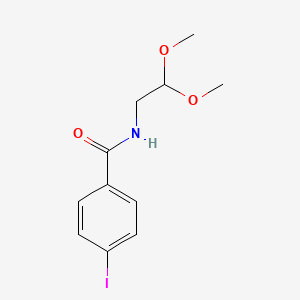
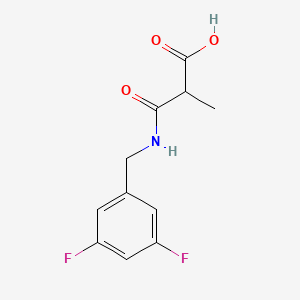
![1-((2-(trimethylsilyl)ethoxy)methyl)-1H-pyrrolo[2,3-b]pyridin-4-amine](/img/structure/B8392178.png)
